1-[3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cedazuridine is a cytidine deaminase inhibitor that is co-administered with hypomethylating agents such as decitabine to increase their oral bioavailability . It is primarily used in the treatment of myelodysplastic syndromes, which are a group of hematopoietic neoplasms that can progress to secondary acute myeloid leukemia . Cedazuridine was first reported in 2014 and was subsequently approved by the FDA in 2020 .
Preparation Methods
Cedazuridine is a fluorinated tetrahydrouridine derivative. The synthetic route involves the fluorination of tetrahydrouridine, followed by various purification steps to obtain the final product . Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Cedazuridine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cedazuridine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of cytidine deaminase and its effects on nucleoside metabolism.
Biology: Researchers use it to investigate the role of cytidine deaminase in cellular processes and its potential as a therapeutic target.
Industry: It is used in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mechanism of Action
Cedazuridine exerts its effects by inhibiting cytidine deaminase, an enzyme responsible for the rapid metabolism of hypomethylating agents like decitabine . By inhibiting this enzyme, cedazuridine increases the oral bioavailability of decitabine, allowing it to reach systemic circulation and exert its therapeutic effects . The molecular targets and pathways involved include the inhibition of DNA methylation and the induction of apoptosis in cancerous cells .
Comparison with Similar Compounds
Cedazuridine is unique compared to other cytidine deaminase inhibitors due to its fluorinated tetrahydrouridine structure, which provides enhanced stability and efficacy . Similar compounds include:
Tetrahydrouridine: A non-fluorinated analog with similar inhibitory effects but lower stability.
Decitabine: A hypomethylating agent often co-administered with cedazuridine to enhance its bioavailability.
Azacitidine: Another hypomethylating agent used in the treatment of myelodysplastic syndromes.
Cedazuridine’s unique structure and properties make it a valuable compound in both research and clinical settings.
Properties
IUPAC Name |
1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h4-7,14-16H,1-3H2,(H,12,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDZSIYXZUYWSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1O)C2C(C(C(O2)CO)O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.